tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16447671
InChI: InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-4-6-12(10-18)11-20-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3
SMILES:
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol

tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16447671

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
IUPAC Name tert-butyl 3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-4-6-12(10-18)11-20-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3
Standard InChI Key IUHYOPSUWYBJIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC=N2

Introduction

Chemical Structure and Molecular Properties

The molecular structure of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate comprises three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • tert-Butyloxycarbonyl (Boc) group: A protective group attached to the piperidine nitrogen, enhancing stability during synthetic processes.

  • Pyrimidin-2-yloxy methyl substituent: A pyrimidine ring linked via an ether bond to the piperidine’s third carbon.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H23N3O3\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_3
Molecular Weight293.36 g/mol
CAS NumberNot publicly available
Density~1.2 g/cm³ (estimated)
Boiling Point~400–450°C (estimated)

The Boc group’s steric bulk prevents undesired reactions at the piperidine nitrogen, while the pyrimidine moiety offers hydrogen-bonding sites for potential biological interactions.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate typically involves:

  • Boc Protection: Introducing the tert-butyloxycarbonyl group to piperidine.

  • Functionalization: Attaching the pyrimidin-2-yloxy methyl group via nucleophilic substitution or Mitsunobu reactions.

Example Protocol (Adapted from Analogous Compounds):

  • Starting Material: Piperidine derivative (e.g., tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate).

  • Activation: React the hydroxyl group with a tosyl chloride to form a tosylate intermediate.

  • Substitution: Displace the tosylate group with pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–95°C) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
TosylationTsCl, Et₃N, DCM, 0°C85–90%
Nucleophilic SubstitutionPyrimidin-2-ol, K₂CO₃, DMF, 80°C75–80%

These conditions mirror those used in synthesizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, where potassium carbonate in dimethylformamide (DMF) facilitated efficient ether formation .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR: Key signals include:

    • Boc group: Singlet at δ 1.40 ppm (9H).

    • Pyrimidine protons: Doublets at δ 8.30–8.50 ppm (aromatic H).

    • Piperidine CH₂O: Multiplet at δ 3.70–4.10 ppm.

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O-C ether stretch).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Piperidine-Boc derivatives are widely used in constructing kinase inhibitors and antimicrobial agents. For example:

  • Anticancer Agents: Analogous compounds inhibit tyrosine kinases by binding to ATP pockets .

  • Antibiotics: Pyrimidine ethers disrupt bacterial cell wall synthesis.

Case Study: Quinazoline Derivatives

In a study on 6-substituted quinazolines, tert-butyl piperidine carboxylates served as key intermediates. The target compound’s pyrimidine moiety could similarly enhance binding affinity to biological targets .

Research Findings and Comparative Analysis

Biological Activity Predictions

  • ADMET Profile: Moderate lipophilicity (clogP ~2.5) suggests good membrane permeability but potential hepatic metabolism.

  • Target Prediction: Likely interactions with purine-binding enzymes (e.g., kinases) due to pyrimidine’s mimicry of adenine.

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateTosylate leaving groupIntermediate in antibiotic synthesis
tert-Butyl 3-((4-chloro-pyrimidin-2-yloxy)methyl)piperidine-1-carboxylateChlorine substituentEnhanced antimicrobial activity

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